![molecular formula C15H18N4O2 B14248110 ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with an ethyl ester group and a pyrrolidinyl diazenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinyl Diazenyl Group: The pyrrolidinyl diazenyl group can be introduced through a diazotization reaction, where the indole derivative is treated with nitrous acid to form a diazonium salt, followed by coupling with pyrrolidine.
Esterification: The carboxylic acid group on the indole core can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazenyl group or other substituents on the indole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core
Reduction Products: Reduced forms of the diazenyl group
Substitution Products: Various substituted indole derivatives
Scientific Research Applications
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors and enzymes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates and bind to active sites, modulating the activity of the target proteins. The diazenyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: This compound has a similar indole core but different substituents, leading to distinct biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Uniqueness
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and the pyrrolidinyl diazenyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-15(20)13-11-7-3-4-8-12(11)16-14(13)17-18-19-9-5-6-10-19/h3-4,7-8,16H,2,5-6,9-10H2,1H3/b18-17+ |
InChI Key |
FFJQDMIQAVEMOJ-ISLYRVAYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)/N=N/N3CCCC3 |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N=NN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


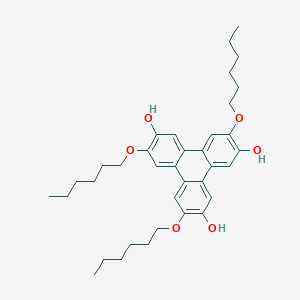

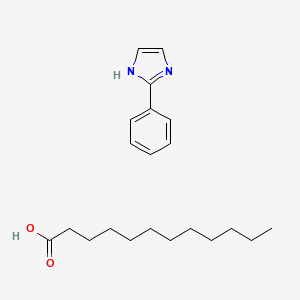
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
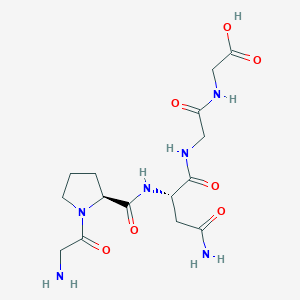
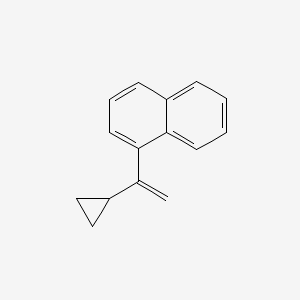

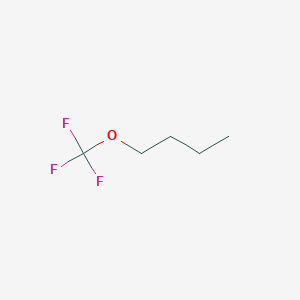
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)



![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)

